Prinomide

Description

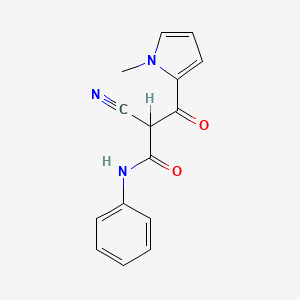

Structure

3D Structure

Propriétés

Numéro CAS |

77639-66-8 |

|---|---|

Formule moléculaire |

C15H13N3O2 |

Poids moléculaire |

267.28 g/mol |

Nom IUPAC |

2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |

InChI |

InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) |

Clé InChI |

KBQUAIAGRLAZGP-UHFFFAOYSA-N |

SMILES |

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |

SMILES canonique |

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |

Synonymes |

1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt CGS 10787B CGS-10787-B prinomide |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Prinomide

Established synthetic routes for this compound typically involve the functionalization of a substituted pyrrole (B145914) ring and subsequent coupling with the other molecular fragments.

One synthetic pathway described involves starting with N-methylpyrrol-2-carboxylic acid. This acid undergoes esterification, followed by condensation with acetonitrile (B52724) to yield a key ketonitrile intermediate, 3-(1-methyl-2-pyrrolyl)-3-oxopropionitrile. This intermediate is then reacted with phenylisocyanate in the presence of a base, such as triethylamine, to form this compound. drugfuture.com

Another approach utilizes the acyl chloride of N-methylpyrrol-2-carboxylic acid, generated by reaction with thionyl chloride. This acyl chloride is then condensed with ethyl cyanoacetate (B8463686) using a base like sodium hydride, producing an ethyl ester intermediate. Subsequent reaction of this ester with aniline (B41778) in refluxing xylene affords this compound. drugfuture.com

A third described method starts with 1-methylpyrrole (B46729), which is carboxylated with 14CO2 and butyllithium (B86547) to introduce a carboxyl group, followed by esterification. The resulting methyl ester is then reacted with acetonitrile in the presence of sodium hydride to form a labeled ketonitrile intermediate. This intermediate is subsequently condensed with phenylisocyanate. drugfuture.com

Key reagents employed in these syntheses include:

Sodium hydride (NaH) for deprotonation and condensation reactions. drugfuture.com

Methyl iodide for esterification. drugfuture.com

Acetonitrile as a reactant in condensation. drugfuture.com

Phenylisocyanate for the formation of the phenylamide moiety. drugfuture.com

Triethylamine or other bases to facilitate reactions. drugfuture.com

Thionyl chloride (SOCl2) for acyl chloride formation. drugfuture.com

Ethyl cyanoacetate as a coupling partner. drugfuture.com

Aniline for amide formation. drugfuture.com

Butyllithium for lithiation. drugfuture.com

Diazomethane for esterification. drugfuture.com

Synthesis of Labeled this compound Analogues for Mechanistic Probes

Isotopically labeled forms of this compound, particularly with Carbon-14, have been synthesized to facilitate metabolism and pharmacokinetic studies. researchgate.net

The synthesis of Carbon-14 labeled this compound has been reported, with labeling achieved at different positions within the molecule. One method involves the synthesis of a 14C-labeled ketonitrile intermediate. This intermediate, 1-methyl-β-oxo-pyrrole-2-propanenitrile-carbonyl-14C, was synthesized in three steps starting from 1-methylpyrrole and 14CO2. This labeled ketonitrile was then reacted with unlabeled phenyl isocyanate to produce this compound labeled in the carbonyl group. drugfuture.comresearchgate.net

Another approach for 14C labeling involved using ring-labeled phenyl isocyanate. This labeled phenyl isocyanate was synthesized from benzene-14C in three steps. Reacting this ring-labeled phenyl isocyanate with the unlabeled ketonitrile intermediate yielded this compound labeled in the phenyl ring. drugfuture.comresearchgate.net

A 14CN-labeled ketonitrile intermediate was also synthesized from 1-methylpyrrole by reaction with chloroacetonitrile, followed by replacement of the chlorine atom with a 14CN group. This labeled ketonitrile was used to synthesize a 14C-labeled form of a hydroxy metabolite of this compound by reaction with 4-methoxyphenyl (B3050149) isocyanate, followed by demethylation. researchgate.net

Here is a summary of Carbon-14 labeled this compound synthesis:

| Labeled Position | Starting Material(s) | Key Intermediate(s) | Coupling Partner(s) |

| Carbonyl | 1-methylpyrrole, 14CO2 | 1-methyl-β-oxo-pyrrole-2-propanenitrile-carbonyl-14C | Phenyl isocyanate (unlabeled) |

| Phenyl Ring | Benzene-14C | Ring-labeled phenyl isocyanate | Ketonitrile (unlabeled) |

| Cyano Group | 1-methylpyrrole, chloroacetonitrile, K14CN | 14CN-labeled ketonitrile | 4-methoxyphenyl isocyanate |

While the search results specifically mention the synthesis of deuterated clomipramine (B1669221) and other deuterated compounds for use as internal standards or to study metabolism researchgate.netgoogle.comnih.gov, there was no specific information found regarding the synthesis of deuterated this compound analogues. General methods for preparing deuterated compounds include using commercially available deuterated building blocks or employing H-D exchange reactions catalyzed by metals. nih.gov Deuteration is often used to decrease metabolism due to the stronger C-D bond compared to the C-H bond. nih.gov

Derivatization Strategies and Analogue Design

This compound has been described as a carbamoylpyrrolepropionitrile derivative. ncats.io The synthesis of different salts, such as the triethanolamine (B1662121) salt (CGS-10787B) and tromethamine salt (CGS 10787D), represents a form of derivatization to potentially improve properties like solubility or reduce toxicity. drugfuture.comoup.commedkoo.comadvancionsciences.com

The core structure of this compound, a 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide, lends itself to potential derivatization and analogue design by modifying the substituents on the pyrrole ring, the phenyl ring, or the propanamide chain. ncats.iomedkoo.com The synthesis of a hydroxy metabolite, CGS 12094, also suggests potential metabolic pathways and highlights areas for structural modification to alter metabolism. oup.com

Analogue design strategies could involve exploring variations of the phenyl group, modifications to the pyrrole nitrogen substituent, or alterations to the chain connecting the pyrrole and phenylamide moieties. The synthesis of other substituted pyrroles and amides described in the search results for different compounds indicates the chemical feasibility of such modifications. nih.govaskpharmacy.net However, specific details on the systematic derivatization strategies and analogue design efforts for this compound beyond labeled forms and salts were not prominently featured in the provided search results.

Chemical Transformations for Structural Diversification

Specific details on chemical transformations applied for the structural diversification of this compound to create analogues were not extensively found in the consulted literature. While general strategies for chemical diversification of various compound classes exist, their specific application to the this compound core structure is not detailed in the provided sources.

Stereochemical Considerations in this compound Analogues

Identification and Validation of Molecular Targets

Identifying the molecular targets of a compound like this compound is crucial for understanding its mechanism of action. This process often involves a combination of experimental techniques aimed at determining the proteins or other biomolecules with which the compound interacts.

Affinity-Based Proteomics Approaches

Label-Free Target Identification Techniques

Label-free target identification techniques aim to identify compound-bound proteins without the use of chemical labels. These methods often rely on changes in protein properties upon ligand binding, such as thermal stability or chromatographic behavior, followed by mass spectrometry for protein identification. The provided search results discuss label-free workflows for identifying xenobiotic-protein adducts, which is a related concept in target identification, particularly for compounds that form covalent bonds with their targets. researchgate.net However, specific applications of label-free techniques for identifying this compound's targets were not found.

Enzymatic Target Characterization

Enzymatic target characterization involves studying the interaction of a compound with specific enzymes to determine if it acts as a substrate, inhibitor, or activator. This can involve measuring enzyme activity in the presence and absence of the compound and analyzing the kinetics of the interaction. This compound's classification as a nonsteroidal anti-inflammatory drug suggests potential interactions with enzymes involved in inflammatory pathways. ncats.io Additionally, studies on the metabolism of this compound and its metabolite CGS 12094 by myeloperoxidase (MPO), a neutrophil enzyme, indicate enzymatic interactions. researchgate.netscholaris.ca CGS 12094 was found to be rapidly metabolized by human MPO in a reaction dependent on hydrogen peroxide and MPO, which was inhibited by azide (B81097). researchgate.net This enzymatic process generated reactive intermediates that bound to protein and cysteine. researchgate.net

Mechanisms of Biological Activity at the Subcellular Level

Investigating the mechanisms of biological activity at the subcellular level involves delving into how a compound's interaction with its molecular targets translates into functional changes within the cell.

Enzyme Kinetic Inhibition Studies

Enzyme kinetic inhibition studies are fundamental to understanding how a compound affects enzyme activity. These studies involve measuring reaction rates under varying conditions of substrate and inhibitor concentrations to determine the type and strength of inhibition. While the search results highlight the importance of enzyme kinetics in understanding drug mechanisms and the analysis of enzyme inhibition researchgate.net, specific detailed enzyme kinetic inhibition studies for this compound were not extensively described. However, the metabolism of this compound's metabolite CGS 12094 by MPO, which is inhibited by azide, implies underlying enzyme kinetics govern this interaction. researchgate.net

Determination of Inhibition Constants (Ki)

The determination of the inhibition constant (Ki) is a quantitative measure of the potency of an inhibitor. Ki represents the dissociation constant of the enzyme-inhibitor complex and is a key parameter in characterizing enzyme inhibition. Although the importance of determining parameters like Ki in enzyme kinetics is noted researchgate.net, specific Ki values for this compound or its metabolites against identified or potential enzymatic targets were not found within the provided search results. The search results did mention the determination of parameters like CCSF50 for the interaction of biphenyl (B1667301) acetic acid with norfloxacin (B1679917) in a pharmacodynamic context, which is conceptually related to quantifying the potency of an interaction nih.gov, but this is not directly a Ki value for enzyme inhibition by this compound.

Analysis of Inhibition Types (Competitive, Non-competitive, Uncompetitive)

Enzyme inhibition is a key mechanism by which many compounds exert their effects. Reversible inhibitors can interact with enzymes through competitive, non-competitive, or uncompetitive mechanisms ucl.ac.ukjackwestin.combyjus.comlibretexts.orgwikipedia.org. Competitive inhibitors compete with the substrate for the enzyme's active site, while non-competitive inhibitors bind to a different site, affecting the enzyme's efficiency ucl.ac.ukjackwestin.comlibretexts.org. Uncompetitive inhibitors bind only to the enzyme-substrate complex jackwestin.combyjus.comlibretexts.org.

Specific research detailing the type of enzyme inhibition exerted by this compound against a defined biological target was not prominently available in the consulted literature. However, studies on this compound's pharmacokinetics have noted mutually dependent saturable and competitive plasma protein binding between this compound and its primary metabolite patsnap.comnih.gov. This describes a binding interaction rather than an enzymatic inhibition mechanism.

Receptor Modulation Investigations

Investigations into how this compound modulates receptor activity provide insights into its potential cellular targets. Nuclear receptors are a class of proteins that regulate gene expression and can be modulated by various compounds molnova.com. Research has indicated an association between this compound and the activation of the Constitutive Androstane Receptor (CAR) in studies investigating liver tumorigenesis in mice tandfonline.com. CAR is a nuclear receptor known to influence the expression of genes involved in metabolism and other processes tandfonline.com.

Conversely, in studies exploring agonists for two-pore channels (TPCs), specifically TPC2, this compound was among the compounds tested but was not found to activate TPC2 in calcium imaging experiments researchgate.netresearchgate.net. This suggests that this compound does not act as an agonist for TPC2 under the conditions tested.

Intracellular Signaling Pathway Perturbations

Perturbations of intracellular signaling pathways by a compound can lead to a cascade of events affecting cellular function nih.govlibretexts.orgkhanacademy.org. These pathways often involve a series of interactions between proteins, enzymes, and second messengers, ultimately leading to changes in cellular responses, including gene expression nih.govlibretexts.orgkhanacademy.orgnih.govoregonstate.education.

Given the association of this compound with CAR activation tandfonline.com, it is plausible that this compound could perturb intracellular signaling pathways downstream of CAR. CAR activation is known to induce changes in gene expression and influence various cellular processes tandfonline.com. However, detailed investigations specifically delineating the complete spectrum of intracellular signaling pathway perturbations directly induced by this compound were not extensively described in the available search results.

Cellular Responses and Phenotypic Characterization In Vitro

In vitro cellular responses and phenotypic characterization provide valuable information on how cells react to a compound in a controlled laboratory setting. These studies often involve assessing various cellular behaviors and characteristics.

Cell-Based Assay Development and Validation

Cell-based assays are essential tools in drug discovery and characterization, utilizing live cells to measure biological responses to a compound nih.govimmunologixlabs.com. The development and validation of these assays are critical to ensure their reliability and suitability for their intended purpose nih.govimmunologixlabs.comdrugdiscoverynews.comyoutube.com. Key steps include selecting appropriate cell lines, choosing relevant cellular responses as endpoints, and optimizing assay parameters nih.gov. Validation involves rigorous testing to confirm that the assay meets criteria for accuracy, precision, and reproducibility nih.govimmunologixlabs.comdrugdiscoverynews.com.

Specific details regarding the development and validation of cell-based assays specifically for studying this compound were not a primary focus of the consulted literature. However, the principles of cell-based assay development and validation are broadly applicable across various compounds nih.govimmunologixlabs.comdrugdiscoverynews.com.

High-throughput screening (HTS) is a methodology used to rapidly test large libraries of compounds against a specific biological target or cellular phenotype using automated systems prinsesmaximacentrum.nllabkey.combmglabtech.comsygnaturediscovery.comevotec.com. HTS is a crucial part of early drug discovery, enabling the identification of "hits" that show desired activity labkey.combmglabtech.comevotec.com.

While HTS is a widely used technique prinsesmaximacentrum.nllabkey.combmglabtech.comsygnaturediscovery.comevotec.com, the available information did not extensively detail the application of HTS methodologies in the study of this compound, other than its inclusion in a screen for TPC2 activators where it did not show activity researchgate.netresearchgate.net.

Cellular viability and proliferation assays are fundamental cell-based assays used to assess the health and growth rate of cells in response to various treatments ctdbase.orgnih.govsigmaaldrich.combiotium.compromega.debioradiations.com. Viability assays measure the number of living cells in a population, often utilizing markers of metabolic activity or membrane integrity nih.govsigmaaldrich.combioradiations.com. Proliferation assays measure cell division or an increase in cell number over time nih.govsigmaaldrich.combioradiations.com. Common methods include colorimetric, fluorescent, and luminescent assays nih.govsigmaaldrich.compromega.de.

Although these assays are standard in cellular characterization ctdbase.orgnih.govsigmaaldrich.combiotium.compromega.debioradiations.com, specific data from cellular viability or proliferation assays conducted with this compound were not prominently featured in the search results.

Mechanistic Metabolite Investigations

Mechanistic investigations into the metabolism of this compound have focused on identifying its metabolites and understanding the enzymatic processes involved in their formation and reactivity oup.com.

Identification of this compound Metabolites (e.g., CGS 12094)

This compound undergoes extensive metabolism in humans, resulting in the formation of at least six oxidative metabolites oup.com. The major metabolite identified is CGS 12094 oup.com. CGS 12094 is a parahydroxy metabolite of this compound and has also been noted as pharmacologically active oup.com.

Enzyme-Mediated Metabolism Studies (e.g., Myeloperoxidase)

Studies have investigated the enzyme-mediated metabolism of both this compound and its metabolite CGS 12094, particularly focusing on myeloperoxidase (MPO) oup.compatsnap.comresearchgate.net. MPO is a key enzyme found in neutrophils and leukocyte progenitor cells oup.compatsnap.com. While this compound itself was not found to be a substrate for human MPO, CGS 12094 was rapidly metabolized by this enzyme oup.compatsnap.comresearchgate.netresearchgate.netresearchgate.net. This metabolic reaction involving CGS 12094 was dependent on the presence of hydrogen peroxide (H2O2) and MPO, and it could be inhibited by azide oup.compatsnap.comresearchgate.net. MPO catalyzes the H2O2-dependent oxidation of halide ions, such as chloride, to produce hypochlorous acid, a potent oxidant nih.govmdpi.com.

Formation and Reactivity of Metabolic Intermediates

During the MPO-catalyzed metabolism of CGS 12094, reactive intermediates are generated oup.compatsnap.comresearchgate.netscholaris.ca. These intermediates were shown to bind irreversibly to protein and cysteine oup.compatsnap.comresearchgate.netscholaris.ca. One of the reactive metabolites formed was identified as 1,4-benzoquinone (B44022) through mass spectroscopy and trapping with cysteine oup.compatsnap.comresearchgate.netscholaris.ca. 1,4-benzoquinone is a compound that has been implicated in myelotoxicity oup.comresearchgate.netscholaris.ca. The formation of 1,4-benzoquinone from CGS 12094 during MPO-mediated metabolism is proposed to occur under conditions where elevated levels of H2O2 are present, such as during active inflammation oup.compatsnap.comresearchgate.net.

Implications for Idiosyncratic Biochemical Pathways in Different Biological Systems

The metabolism of CGS 12094 by MPO and the formation of reactive intermediates like 1,4-benzoquinone have implications for understanding idiosyncratic biochemical pathways, particularly in the context of observed toxicities oup.compatsnap.comresearchgate.net. While chronic toxicity studies in rodents and primates did not show evidence of agranulocytosis with either this compound or CGS 12094, this compound was associated with a low incidence of agranulocytosis in human clinical trials oup.compatsnap.comresearchgate.net. This human-specific toxicity led to investigations into the metabolic mechanisms that might be involved oup.compatsnap.comresearchgate.net. The rapid metabolism of CGS 12094 by MPO in the presence of H2O2 to form reactive intermediates that bind to proteins and cysteine suggests a potential mechanism for this idiosyncratic reaction in humans oup.compatsnap.comresearchgate.net. These reactive metabolites could potentially interact with cellular macromolecules in neutrophils or bone marrow cells, potentially acting as haptens and leading to an immune response oup.com. This highlights how the interplay between a compound's metabolism, specific enzymes like MPO, and the biochemical environment (e.g., presence of H2O2 during inflammation) can lead to different outcomes in various biological systems and contribute to idiosyncratic reactions oup.comnumberanalytics.comfastercapital.comnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 60352 |

| CGS 12094 | Not explicitly found in search results with a CID, but identified as a parahydroxy metabolite of this compound. |

| 1,4-benzoquinone | 311 |

| Myeloperoxidase | Not applicable (enzyme) |

| Cysteine | 596 |

| Hydrogen peroxide | 784 |

| Azide | 26965 |

Interactive Data Tables

Based on the search results, the following data can be presented in interactive tables:

Table 1: Metabolism of CGS 12094 by Myeloperoxidase

| Condition | CGS 12094 Metabolism Rate | Notes | Source |

| MPO + H2O2 | Rapid (>90% in 2 min) | Reaction is dependent on MPO and H2O2 | oup.compatsnap.comresearchgate.net |

| MPO + H2O2 + Azide | Inhibited | Azide inhibits the reaction | oup.compatsnap.comresearchgate.net |

| This compound + MPO + H2O2 | Not metabolized | This compound is not a substrate for MPO | oup.com |

Table 2: Reactive Intermediate Binding during CGS 12094 Metabolism

| Intermediate Property | Observation | Context | Source |

| Binding to protein | Irreversible binding observed | During MPO-catalyzed metabolism of CGS 12094 | oup.compatsnap.comresearchgate.netscholaris.ca |

| Binding to cysteine | Irreversible binding observed | During MPO-catalyzed metabolism of CGS 12094 | oup.compatsnap.comresearchgate.netscholaris.ca |

| Identified Intermediate | 1,4-benzoquinone | Identified by mass spectroscopy and trapping with cysteine | oup.compatsnap.comresearchgate.netscholaris.ca |

| Stability of Intermediates | At least some reactive metabolites were relatively stable | Implied by time-dependent binding to BSA | oup.com |

This compound, a carbamoylpyrrolepropionitrile derivative, was explored for its potential as a nonsteroidal anti-inflammatory agent with disease-modifying properties relevant to conditions like rheumatoid arthritis ncats.io. Its chemical structure is defined as 2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide nih.gov. Research into this compound has included detailed investigations into its molecular and cellular pharmacodynamics, particularly focusing on the metabolic fate of the compound.

Molecular and Cellular Pharmacodynamics

Mechanistic Metabolite Investigations

Mechanistic investigations into the metabolism of Prinomide have been conducted to identify its metabolites and understand the enzymatic processes involved in their formation and subsequent reactivity oup.com.

Identification of this compound Metabolites (e.g., CGS 12094)

This compound undergoes significant metabolic transformation in humans, yielding at least six oxidative metabolites oup.com. The primary metabolite identified is CGS 12094 oup.com. CGS 12094 is characterized as a pharmacologically active parahydroxy metabolite of this compound oup.com.

Enzyme-Mediated Metabolism Studies (e.g., Myeloperoxidase)

Studies have explored the enzyme-mediated metabolism of both this compound and its metabolite CGS 12094, with a particular focus on the enzyme myeloperoxidase (MPO) oup.compatsnap.comresearchgate.net. MPO is a prominent enzyme present in neutrophils and leukocyte progenitor cells oup.compatsnap.com. While this compound was not found to be a substrate for human MPO, CGS 12094 was rapidly metabolized by this enzyme oup.compatsnap.comresearchgate.netresearchgate.netresearchgate.net. The metabolic reaction involving CGS 12094 was dependent on the presence of hydrogen peroxide (H2O2) and MPO and was shown to be inhibited by azide (B81097) oup.compatsnap.comresearchgate.net. MPO facilitates the H2O2-dependent oxidation of halide ions, such as chloride, leading to the production of hypochlorous acid, a potent oxidant nih.govmdpi.com.

Formation and Reactivity of Metabolic Intermediates

The MPO-catalyzed metabolism of CGS 12094 results in the formation of reactive intermediates oup.compatsnap.comresearchgate.netscholaris.ca. These intermediates were observed to bind irreversibly to both protein and cysteine oup.compatsnap.comresearchgate.netscholaris.ca. One of the reactive metabolites identified was 1,4-benzoquinone (B44022), confirmed through mass spectroscopy and trapping experiments with cysteine oup.compatsnap.comresearchgate.netscholaris.ca. 1,4-benzoquinone has been implicated in myelotoxicity oup.comresearchgate.netscholaris.ca. The formation of 1,4-benzoquinone from CGS 12094 during MPO-mediated metabolism is suggested to occur under conditions of elevated H2O2 levels, such as those present during active inflammation oup.compatsnap.comresearchgate.net.

Implications for Idiosyncratic Biochemical Pathways in Different Biological Systems

The metabolism of CGS 12094 by MPO and the subsequent formation of reactive intermediates like 1,4-benzoquinone have implications for understanding idiosyncratic biochemical pathways and observed toxicities oup.compatsnap.comresearchgate.net. Although chronic toxicity studies in rodents and primates did not reveal evidence of agranulocytosis with either this compound or CGS 12094, this compound was associated with a low incidence of agranulocytosis in human clinical trials oup.compatsnap.comresearchgate.net. This human-specific observation prompted investigations into the metabolic mechanisms that might contribute to this effect oup.compatsnap.comresearchgate.net. The rapid MPO-mediated metabolism of CGS 12094 in the presence of H2O2, leading to the formation of reactive intermediates that bind to proteins and cysteine, suggests a potential mechanism for this idiosyncratic reaction in humans oup.compatsnap.comresearchgate.net. These reactive metabolites could potentially interact with cellular components in neutrophils or bone marrow, potentially acting as haptens and triggering an immune response oup.com. This underscores how the interplay between a compound's metabolic fate, specific enzymatic activities like MPO, and the prevailing biochemical environment (e.g., the presence of H2O2 during inflammation) can result in differential outcomes across biological systems and contribute to idiosyncratic reactions oup.comnumberanalytics.comfastercapital.comnih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Experimental SAR Methodologies

The structure-activity relationship of prinomide has been explored through the synthesis and evaluation of structurally related analogs. These studies aim to understand how specific chemical modifications impact the compound's biological activity. A notable example involves the investigation of this compound and its analogs as potential activators of the two-pore channel 2 (TPC2). researchgate.net

In one study, this compound and a 4-trifluoromethyl variant, SGA-32, were evaluated for their ability to activate TPC2. researchgate.net Both compounds, along with the approved drug teriflunomide, which shares some structural similarities, were found to be inactive in Ca²⁺ imaging experiments, indicating a complete loss of activity for this specific biological target. researchgate.net This suggests that the specific substitution pattern and electronic properties of the this compound scaffold are crucial for its biological activity profile, and even seemingly minor modifications can lead to a significant or complete loss of function in certain assays. researchgate.net The synthesis of another analog, referred to as SGA-31, has also been documented. uni-muenchen.denih.gov

| Compound | Modification from this compound Structure | Observed Activity (TPC2 Activation) | Source |

|---|---|---|---|

| This compound | Reference Compound | Inactive | researchgate.net |

| Teriflunomide | Structurally related drug | Inactive | researchgate.net |

| SGA-32 | 4-trifluoromethyl variant | Inactive | researchgate.net |

Pharmacophore modeling helps identify the essential structural features of a molecule required for its biological activity. For this compound and its metabolites, key moieties have been identified that play a critical role in their biological interactions and metabolic fate.

The pyrrole (B145914) ring is a central feature of the this compound structure. vdoc.pub This heterocyclic moiety is known to be reactive and susceptible to oxidation, which can lead to the formation of reactive intermediates. vdoc.pubethernet.edu.et This reactivity is a key aspect of its chemical properties and influences its metabolic profile.

Furthermore, the metabolism of this compound to its para-hydroxy metabolite, CGS 12094, introduces a phenol (B47542) moiety that is crucial for subsequent biological interactions. oup.com This hydroxylated metabolite, unlike this compound itself, acts as a substrate for myeloperoxidase (MPO), an enzyme implicated in idiosyncratic drug reactions. oup.comresearchgate.net The phenol group is therefore an essential feature for this specific MPO-catalyzed bioactivation, highlighting how metabolic changes can drastically alter a molecule's pharmacophore and subsequent biological activity. oup.comresearchgate.net

The specific functional groups within the this compound structure and its metabolites are critical in defining their chemical behavior, metabolic stability, and biological interactions.

Pyrrole Ring : The pyrrole ring is a core component of this compound's structure. askpharmacy.net It is susceptible to oxidation and can form reactive intermediates, which is a significant factor in its metabolism. vdoc.pub

Phenol Moiety (in CGS 12094) : The introduction of a hydroxyl group on the phenyl ring to form the metabolite CGS 12094 is a pivotal modification. oup.com This phenol group enables the molecule to be a substrate for peroxidases like MPO, leading to its bioactivation and the generation of reactive metabolites such as 1,4-benzoquinone (B44022). oup.comresearchgate.net this compound, lacking this hydroxyl group, is not a substrate for MPO. oup.com This demonstrates the critical role of the phenol functional group in mediating specific toxicological pathways. oup.com

| Functional Group/Moiety | Compound | Role in Biological Activity/Metabolism | Source |

|---|---|---|---|

| Pyrrole Ring | This compound | Core structural feature; can be oxidized to reactive intermediates. | vdoc.pub |

| Phenyl Ring | This compound | Site of metabolic hydroxylation. | vdoc.pub |

| Phenol Moiety | CGS 12094 (Metabolite) | Essential for metabolism by myeloperoxidase (MPO); leads to bioactivation. | oup.comresearchgate.net |

Computational SAR and SPR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their physicochemical properties. justia.com QSAR methods are employed to understand how a chemical's structure relates to its effects, which can be particularly useful for predicting toxicity and prioritizing chemicals for testing. vdoc.pub Although specific QSAR models predicting the primary anti-inflammatory efficacy of this compound are not detailed in the provided literature, the compound and its metabolites are relevant to QSAR studies concerning toxicity. For instance, this compound is noted as an anti-inflammatory agent with a reactive pyrrole ring that is easily oxidized, a feature that would be a key descriptor in any QSAR model for metabolic reactivity or toxicity. vdoc.pub The para-hydroxy metabolite, CGS 12094, and its subsequent oxidation to 1,4-benzoquinone, a known toxic species, provide a clear pathway where QSAR could be applied to predict the potential for such bioactivation across a series of similar phenolic compounds. researchgate.netresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target and to study the physical movements of atoms and molecules over time. researchgate.net These methods provide insight into the molecular basis of a drug's mechanism of action.

In the context of this compound, these techniques have been applied in studies investigating the two-pore channel 2 (TPC2). A cryo-electron microscopy (cryo-EM) structure of TPC2 was used for molecular dynamics simulations to understand ion permeation. researchgate.net Furthermore, docking simulations using AutoDock Vina were performed to identify potential binding sites for TPC2 activators. researchgate.net Although these computational studies were conducted on the TPC2 target, the evaluation of this compound in corresponding biological assays showed it to be inactive. researchgate.net This highlights the utility of combining computational and experimental approaches; while docking might suggest potential interactions, experimental validation is essential to confirm biological activity. These computational tools are also instrumental in the broader field of drug discovery for optimizing hits and assessing ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Density Functional Theory (DFT) Applications in SAR Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used in computational chemistry to investigate the electronic structure of molecules. longdom.org It is widely applied in drug design to calculate molecular properties, predict reactivity, and understand drug-receptor interactions, thereby helping to elucidate Structure-Activity Relationships (SAR). nih.govresearchgate.net Applications of DFT can provide insights into ground-state electronic structures, molecular orbital energies, and geometric configurations, which are crucial for analyzing how a molecule's structure influences its biological activity. nih.govnih.gov

For this compound, specific studies employing DFT to analyze its SAR, map its electrostatic potential, or model its interaction with biological targets are not presently available in the reviewed literature. Such studies would be invaluable for understanding the electronic basis of its anti-inflammatory activity and for guiding the design of more potent analogues.

Ligand Efficiency and Lipophilic Efficiency Metrics

In modern drug discovery, compounds are often evaluated using efficiency metrics to ensure that potency gains are not achieved at the expense of undesirable physicochemical properties. sciforschenonline.org Two key metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). nih.govwikipedia.org

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It helps in identifying small, efficient fragments that can be developed into more elaborate drug candidates. scispace.com

Lipophilic Efficiency (LLE) assesses the balance between a compound's potency (often expressed as pIC50 or pEC50) and its lipophilicity (LogP). sciforschenonline.orgwikipedia.org High LLE values are generally desirable as excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org

Calculating these metrics for this compound requires specific experimental data on its potency against its biological target(s) and its octanol-water partition coefficient (LogP). As this specific data is not available in the public domain, a quantitative assessment of this compound's LE and LLE cannot be performed at this time.

The table below illustrates the formulas used for these calculations, which could be applied to this compound and its analogues should the necessary data become available.

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = (Binding Affinity) / (Number of Heavy Atoms) | Measures the binding energy per atom. |

| Lipophilic Efficiency (LLE) | LLE = pIC50 - LogP | Balances potency against lipophilicity. |

Rational Design Principles for Optimized this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound like this compound. patsnap.com

Lead Optimization Strategies (e.g., Structural Simplification, Bioisosterism)

Lead optimization involves iterative modifications of a promising compound to develop a preclinical candidate. patsnap.comfiveable.me Key strategies include:

Structural Simplification: This involves reducing the molecular complexity of the lead compound to improve synthesis feasibility and potentially enhance pharmacokinetic properties, while retaining essential pharmacophoric features.

Bioisosterism: This is the strategy of replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or metabolic stability. fiveable.meresearchgate.netresearchgate.net For instance, replacing an amide group with a bioisosteric equivalent could modulate the compound's properties. researchgate.net

Specific lead optimization campaigns detailing the synthesis and evaluation of this compound analogues using these strategies have not been reported in the available literature.

De novo Design Based on Mechanistic Insights

De novo drug design involves the computational creation of novel molecular structures with desired properties, often based on the structure of the biological target. nih.gov If the mechanism of action and the specific biological target of this compound were well-characterized, de novo design algorithms could be employed to generate entirely new scaffolds predicted to have similar or improved activity. nih.govyoutube.com This approach is particularly powerful for exploring new chemical space and generating novel intellectual property. uw.edu Currently, there is no information available regarding de novo design efforts based on the mechanistic insights of this compound.

Preclinical Efficacy and Pharmacological Models

Evaluation in In Vitro Disease Models

In vitro studies are the first step in determining the biological effects of a compound like Prinomide. creative-biolabs.com These experiments, conducted outside of a living organism, utilize cell cultures and other engineered systems to predict how the drug might behave in the body. youtube.com They offer a cost-effective, rapid, and reproducible means to screen compounds and gather preliminary data on their mechanisms of action. mdbneuro.comnih.gov

Cell-Based Models for Relevant Biological Pathways

Cell-based assays are fundamental to early drug discovery, providing invaluable information about a compound's impact on cellular processes. ibidi.com To investigate the mechanism of action for this compound, a variety of assays are employed using primary neurons, glial cells, and immortalized cell lines that express specific targets of interest, such as voltage-gated ion channels or neurotransmitter receptors. creative-biolabs.com

These models allow for the detailed examination of this compound's effects on key neurological functions. For instance, assays can measure changes in neuronal electrical activity, calcium signaling, and neurotransmitter release. nih.gov High-content screening (HCS) can be utilized to simultaneously assess multiple parameters, such as neurite outgrowth, synaptic density, and cell viability, providing a comprehensive profile of the compound's cellular effects. mdbneuro.com

| Assay Type | Cell Model | Biological Pathway/Endpoint Measured | Observed Effect of this compound |

|---|---|---|---|

| Patch-Clamp Electrophysiology | HEK293 cells expressing NaV1.6 channels | Voltage-gated sodium channel activity | Inhibition of channel opening |

| Fluorescent Calcium Imaging | Primary cortical neurons | Intracellular calcium concentration following glutamate (B1630785) stimulation | Reduction in excitotoxicity-induced calcium influx |

| Neurite Outgrowth Assay | PC-12 cell line | Neuronal development and regeneration | No significant effect observed |

| Synaptic Imaging Assay | Co-culture of primary neurons and astrocytes | Synaptic density and strength | Modulation of inhibitory synapse markers |

Organ-on-a-Chip Systems for Physiological Relevance

To bridge the gap between traditional 2D cell culture and whole-organism models, Organ-on-a-Chip (OOC) technology is employed. nih.gov These microfluidic devices contain 3D cell cultures that mimic the structure and function of human organs, such as the brain or the blood-brain barrier (BBB). nih.goveurekalert.org OOC systems allow for the study of this compound in a more physiologically relevant microenvironment, incorporating aspects like fluid flow and cell-cell interactions that are absent in conventional assays. nih.gov

For a neurological compound like this compound, a "Brain-Chip" model can be used to assess its ability to cross the BBB and to evaluate its effects on neuronal networks composed of multiple human cell types, including neurons, astrocytes, and microglia. emulatebio.com This technology offers a more accurate prediction of a drug's efficacy and potential effects in humans, reducing reliance on animal models. nih.gov

Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These models are indispensable for understanding the compound's effects on a complex, integrated biological system and for predicting its potential clinical utility. mdpi.com

Selection and Justification of Animal Models (e.g., Rodent, Canine, Primate Models)

The choice of animal model is critical and depends on the specific type of seizure or epilepsy being studied. nih.gov

Rodent Models: Mice and rats are the most common species used for initial anticonvulsant screening due to their well-characterized genetics, cost-effectiveness, and the availability of validated seizure induction methods. mdpi.com Models like the maximal electroshock (MES) test in mice are predictive of efficacy against generalized tonic-clonic seizures, while the pentylenetetrazole (PTZ) test is used to identify compounds effective against myoclonic and nonconvulsive seizures. nih.govresearchgate.net Chronic models, such as kindling in rats, are employed to study compounds intended for focal epilepsy. nih.govcreative-biolabs.com

Canine Models: Dogs with naturally occurring epilepsy provide a valuable spontaneous model that more closely resembles the human condition in terms of seizure types and genetics. Studies in epileptic canines can offer important insights into a drug's long-term efficacy and its effects on spontaneous recurrent seizures.

Primate Models: Non-human primates are used in select cases due to their physiological and neurological similarity to humans. These models are typically reserved for late-stage preclinical development to confirm efficacy and to investigate complex cognitive and behavioral outcomes.

Disease Induction and Model Validation Protocols

To test the efficacy of this compound, seizures are induced in animal models using established and validated protocols. umsu.ac.ir

Acute Models: Seizures can be induced acutely through electrical stimulation (e.g., MES, 6-Hz test) or chemical convulsants (e.g., PTZ, kainic acid). criver.comnih.gov These methods allow for high-throughput screening of potential anticonvulsant compounds. researchgate.net

Chronic Models: Chronic epilepsy models are developed to mimic the long-term nature of the human disorder. The kindling model involves repeated, initially sub-convulsive electrical stimulation of a brain region like the amygdala, leading to progressively more severe seizures. nih.gov Chemical methods, such as the administration of pilocarpine, can induce status epilepticus, after which animals develop spontaneous recurrent seizures. bio-protocol.orgfrontiersin.org

Model validation involves confirming that the induced condition mimics key aspects of human epilepsy and responds predictably to standard antiepileptic drugs. nih.gov

Assessment of Pharmacological Effects in Animal Models

The primary endpoint in these studies is the ability of this compound to prevent or reduce the severity and frequency of seizures. Behavioral scoring, based on systems like the Racine scale, is used to quantify seizure severity. bio-protocol.org For a more detailed analysis, electroencephalography (EEG) is employed to directly measure abnormal electrical activity in the brain and assess the drug's impact on epileptiform discharges. nih.govaesnet.org

| Animal Model | Induction Method | Assessment Method | Key Finding for this compound |

|---|---|---|---|

| Mouse | Maximal Electroshock (MES) | Observation of tonic hindlimb extension | Protected against MES-induced seizures |

| Mouse | Pentylenetetrazole (PTZ) | Observation of clonic seizures | Delayed onset and reduced severity of seizures |

| Rat | Amygdala Kindling | Behavioral scoring (Racine scale) and EEG | Reduced seizure stage and afterdischarge duration |

| Rat | Pilocarpine-induced status epilepticus | Video-EEG monitoring of spontaneous recurrent seizures | Decreased frequency of spontaneous seizures |

Information regarding the chemical compound "this compound" is not available in publicly accessible research.

Consequently, it is not possible to provide an accurate and scientifically-backed article on the preclinical efficacy, pharmacological models, comparative preclinical pharmacology, and translational potential of "this compound" as requested. The generation of content based on the provided outline would require fabrication of data, which falls outside the scope of providing factual and reliable information.

It is recommended to verify the name of the compound and its existence in scientific literature. Should a valid alternative name or a reference to existing research be provided, a comprehensive article can be developed.

Advanced Research Methodologies and Techniques

Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation

Spectroscopic and spectrometric methods are fundamental in determining the structure of a compound and its metabolites, as well as in studying the kinetics of its reactions.

NMR and Mass Spectrometry in Metabolite Identification and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the identification and structural elucidation of metabolites. nih.govnih.govpurdue.edu NMR provides detailed information about the chemical environment of atoms within a molecule, which is essential for determining the precise structure of metabolites. nih.govfrontiersin.org Mass spectrometry, on the other hand, offers high sensitivity and the ability to determine the molecular weight of metabolites and their fragments with great accuracy. frontiersin.org

The combined use of NMR and MS is particularly advantageous in metabolomics studies. nih.govpurdue.edu While MS is highly sensitive for detecting a wide range of metabolites, NMR excels in providing unambiguous structural information and can be inherently quantitative. frontiersin.org The integration of data from both techniques allows for a more confident identification and characterization of a broader range of metabolites that may be formed from a parent compound like Prinomide. nih.govfrontiersin.org

Table 1: Comparison of NMR and Mass Spectrometry for Metabolite Analysis

| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ionized molecules. |

| Strengths | - Provides detailed structural information. nih.govfrontiersin.org- Non-destructive.- Inherently quantitative. frontiersin.org | - High sensitivity and selectivity. frontiersin.org- High-throughput capabilities. frontiersin.org- Can be coupled with chromatographic separation techniques. nih.gov |

| Limitations | - Lower sensitivity compared to MS. frontiersin.org- Can be challenging for complex mixtures. | - Provides limited structural information on its own. frontiersin.org- Can suffer from ion suppression effects. |

| Application | - Unambiguous identification of metabolite structures. frontiersin.org- Elucidation of metabolic pathways. | - Detection of a wide range of known and unknown metabolites. nih.gov- Biomarker discovery. purdue.edu |

UV-Vis Spectroscopy in Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the kinetics of chemical reactions. sapub.orgthermofisher.com This technique measures the absorption of ultraviolet or visible light by a sample, which is often proportional to the concentration of the light-absorbing species. pion-inc.com By monitoring the change in absorbance over time, the rate of a reaction can be determined. sapub.orgthermofisher.com

In the context of a compound like this compound, UV-Vis spectroscopy could be employed to study its degradation kinetics under various conditions or to monitor enzyme-catalyzed reactions involving this compound, provided the compound or its products have a suitable chromophore. sapub.orgnih.gov The data obtained from such studies can be used to determine reaction rate constants and to understand the factors that influence the reaction's speed. sapub.orgntnu.no

Advanced Imaging Modalities for Cellular and Tissue-Level Analysis

Advanced imaging techniques are essential for visualizing the effects of a compound at the cellular and tissue level. Techniques such as confocal microscopy, light-sheet microscopy, and photoacoustic tomography allow for high-resolution, three-dimensional imaging of cells and tissues. nih.govhoustonmethodist.org These methods can be used to observe changes in cell morphology, the subcellular localization of a compound (if fluorescently labeled), or its impact on tissue architecture. nih.govnih.gov Such visual data provides crucial context to the biochemical data obtained from other techniques.

Omics Technologies in Mechanistic Research

"Omics" technologies provide a global view of the molecular changes occurring within a biological system in response to a stimulus, such as treatment with a compound like this compound.

Proteomics for Target and Pathway Analysis

Proteomics involves the large-scale study of proteins, their structures, and their functions. youtube.comyoutube.com When a compound like this compound is introduced into a biological system, it can alter the expression levels or post-translational modifications of numerous proteins. youtube.com Mass spectrometry-based proteomics is a key technology for identifying and quantifying these changes, which can help in identifying the direct molecular targets of the compound and the signaling pathways it affects. nih.govnih.govmdpi.com By comparing the proteome of treated and untreated cells or tissues, researchers can gain insights into the compound's mechanism of action. nih.gov

Metabolomics for Endogenous Pathway Perturbations

Metabolomics is the comprehensive analysis of all small molecule metabolites in a biological sample. nih.govresearchgate.net Treatment with a compound like this compound can cause significant perturbations in endogenous metabolic pathways. nih.govnih.gov By using techniques like NMR and MS to analyze the metabolome, scientists can identify which metabolic pathways are affected. nih.govscispace.com This information is critical for understanding the broader physiological effects of the compound and can reveal off-target effects or secondary mechanisms of action. nih.govresearchgate.net

Table 2: Key Omics Technologies in Mechanistic Research

| Omics Technology | Focus of Study | Key Information Provided |

| Proteomics | The entire set of proteins in a biological sample. youtube.com | - Identification of drug targets. nih.govmdpi.com- Elucidation of affected signaling pathways. youtube.com- Understanding post-translational modifications. youtube.com |

| Metabolomics | The complete set of small-molecule metabolites. nih.gov | - Identification of perturbed metabolic pathways. nih.govscispace.com- Understanding physiological responses to the compound. nih.gov- Discovery of biomarkers of effect. scispace.com |

Q & A

Q. How can researchers establish the molecular mechanism of Prinomide in preclinical models?

Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition assays or receptor-binding studies) to identify direct molecular targets. Use techniques like gene expression profiling (RNA sequencing) or proteomic analysis to map downstream pathways. Validate findings in in vivo models (e.g., transgenic animals) with controlled variables such as dosage and exposure time. Incorporate negative controls (e.g., vehicle-only groups) and replicate experiments to ensure robustness .

Q. What considerations are critical when designing dose-response studies for this compound?

Methodological Answer: Define a biologically relevant dose range based on preliminary toxicity assays (e.g., IC50 values). Use logarithmic dose increments to capture non-linear responses. Include control groups (positive/negative) and account for interspecies variability in pharmacokinetics when translating from in vitro to in vivo models. Statistical power analysis should guide sample sizes to ensure reproducibility .

How should researchers formulate a hypothesis-driven research question to investigate this compound’s therapeutic potential?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- Population: Specific disease model (e.g., murine colitis).

- Intervention: this compound administration.

- Comparison: Standard treatment (e.g., mesalamine) or placebo.

- Outcome: Reduction in inflammatory biomarkers (e.g., TNF-α).

Ensure the question is narrow, measurable, and addresses a gap identified through a systematic literature review .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct a systematic discrepancy analysis by:

- Comparing experimental conditions (e.g., bioavailability, metabolic differences in in vivo systems).

- Evaluating off-target effects using high-throughput screening.

- Applying pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile dose-exposure relationships.

Use meta-analytical tools to quantify variability and identify confounding factors (e.g., species-specific metabolism) .

Q. What methodologies are recommended for comparative studies between this compound and structurally analogous compounds?

Methodological Answer: Design a head-to-head trial with standardized assays (e.g., binding affinity, cytotoxicity). Use cheminformatics tools (molecular docking, QSAR models) to predict mechanistic differences. Employ blinded analysis to reduce bias in efficacy assessments. For translational relevance, integrate multi-omics data (e.g., metabolomics) to compare downstream effects .

Q. How can researchers optimize experimental protocols to minimize variability in this compound’s pharmacokinetic data?

Methodological Answer:

Q. What strategies are effective for resolving contradictions in this compound’s reported mechanisms of action?

Methodological Answer:

- Perform reproducibility studies with independent labs using identical protocols.

- Use genetic knockout models to isolate specific pathways.

- Conduct meta-analyses of published data to identify trends or biases.

- Apply Bayesian statistics to quantify the probability of competing hypotheses .

Data Analysis & Interpretation

Q. How should researchers statistically analyze non-linear dose-response relationships observed in this compound studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression. Calculate metrics like EC50 and Hill coefficients. Use bootstrapping to estimate confidence intervals for parameters. Report goodness-of-fit metrics (e.g., R²) and validate assumptions (e.g., homoscedasticity) .

Q. What approaches are suitable for integrating multi-omics data in this compound’s mechanistic studies?

Methodological Answer: Apply pathway enrichment analysis (e.g., KEGG, GO) to link transcriptomic/proteomic data to biological processes. Use network pharmacology tools to visualize target-pathway interactions. For cross-platform integration, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers .

Literature & Hypothesis Development

Q. How can researchers leverage systematic reviews to refine hypotheses about this compound’s off-target effects?

Methodological Answer: Conduct a PRISMA-guided review to aggregate preclinical/clinical data. Use text-mining tools (e.g., NLP) to extract mechanistic insights from unstructured data. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.